Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14799160
Molecular Formula: C20H23N3O5S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O5S |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | methyl 2-[[1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C20H23N3O5S/c1-12-17(19(26)28-3)21-20(29-12)22-18(25)14-10-16(24)23(11-14)9-8-13-6-4-5-7-15(13)27-2/h4-7,14H,8-11H2,1-3H3,(H,21,22,25) |
| Standard InChI Key | YVDLSMMJDJMRHF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3OC)C(=O)OC |
Introduction
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a pyrrolidine moiety, and a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its unique structural features, which may confer distinct pharmacological properties. The presence of diverse functional groups, such as the methyl and carboxylate groups, enhances its solubility and reactivity, making it a candidate for drug development, particularly in the antiviral field.
Synthesis
The synthesis of Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. While specific details on the synthesis protocol are not widely documented, it generally requires the use of commercially available reagents and involves several transformations to assemble the complex structure.
Potential Applications
This compound has potential applications in pharmaceuticals, particularly in the development of antiviral medications. Its unique molecular structure may allow for specific interactions with viral proteins, making it a candidate for drug development against various viral infections.
Potential Applications Table
| Application Area | Potential Use |
|---|---|
| Antiviral Medications | Interaction with viral proteins |
| Medicinal Chemistry | Drug development due to diverse functional groups |
Future Research Directions
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Molecular Docking Studies: To assess the compound's binding affinity to viral proteins or other biological targets.
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In Vitro and In Vivo Assays: To evaluate its antiviral efficacy and potential side effects.
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Structure-Activity Relationship (SAR) Studies: To optimize its structure for improved pharmacological properties.
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